RCS-4-d11

Mass Spectrometry Method Development Forensic Toxicology

Quantifying RCS-4 without an exact isotopic internal standard yields irreproducible results. Unlabeled RCS-4 co-elutes with the analyte, while structurally dissimilar deuterated cannabinoids (e.g., JWH-018-d9) exhibit divergent retention and ionization, failing to compensate for matrix effects. RCS-4-d11 resolves this with an 11 Da mass shift and perfect co-elution. - Enables unambiguous MRM transition selection with zero isotopic crosstalk from native RCS-4. - Chromatographic co-elution compensates matrix effects across serum (0.25-100 ng/mL) and whole blood (0.50-100 ng/mL) calibration ranges. - Validated for GC-MS and LC-MS/MS; supports forensic toxicology, clinical pharmacokinetics, and seized material analysis.

Molecular Formula C21H23NO2
Molecular Weight 332.487
CAS No. 1346604-41-8
Cat. No. B585826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRCS-4-d11
CAS1346604-41-8
Synonyms(4-Methoxyphenyl)[1-(pentyl-d11)-1H-indol-3-yl]methanone; 
Molecular FormulaC21H23NO2
Molecular Weight332.487
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3/i1D3,3D2,4D2,7D2,14D2
InChIKeyOZCYJKDWRUIFFE-RZEGOHQBSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RCS-4-d11 Deuterated Internal Standard


RCS-4-d11 is the deuterated isotopologue of RCS-4, a synthetic cannabinoid of the benzoylindole class that acts as a potent agonist at human CB1 and CB2 receptors and has been identified as a component in various seized 'herbal incense' products [1]. The compound features eleven deuterium atoms replacing the hydrogen atoms on the N-pentyl side chain, yielding the IUPAC name (4-methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone [2]. RCS-4-d11 is specifically manufactured as a stable isotope-labeled internal standard (SIL-IS) intended for the quantification of the native RCS-4 compound by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Product Identity
Stable isotope-labeled internal standard (SIL-IS) for RCS-4 quantification
Labeling Profile
Eleven deuterium atoms on N-pentyl side chain provide +11 Da mass shift
Analytical Workflow
Designed for LC-MS/MS or GC-MS isotope dilution methods in forensic research matrices

Irreplaceability of RCS-4-d11


Generic substitution of RCS-4-d11 with either the unlabeled native RCS-4 compound or an alternative deuterated synthetic cannabinoid internal standard (e.g., JWH-018-d9) is analytically invalid. The unlabeled RCS-4 cannot serve as an internal standard because it co-elutes with and is spectrally indistinguishable from the target analyte in the sample, thereby failing to provide an independent reference signal for quantification [1]. Conversely, structurally distinct deuterated cannabinoids such as JWH-018-d9 exhibit different chromatographic retention times and divergent ionization efficiencies compared to RCS-4; this dissimilarity results in incomplete compensation for analyte-specific matrix effects and extraction variability, directly compromising quantitative accuracy and precision in complex biological matrices [2]. Therefore, only the exact isotopic match—RCS-4-d11—ensures co-elution and near-identical physicochemical behavior during sample preparation, ionization, and mass spectrometric detection.

Risk 1
Unlabeled RCS-4 as ISTD
Co-elutes and is spectrally indistinguishable from the target analyte; cannot provide an independent reference signal for quantification, making accurate measurement unattainable.
Risk 2
Structurally distinct deuterated ISTD (e.g., JWH-018-d9)
Exhibits different chromatographic retention and ionization efficiency; may not compensate for analyte-specific matrix effects, potentially compromising quantitative accuracy and precision in biological extracts.

RCS-4-d11 Performance Evidence


Mass Shift for MRM Specificity

RCS-4-d11 contains eleven deuterium atoms positioned exclusively on the N-pentyl side chain, yielding a parent ion mass-to-charge ratio (m/z) of 332.48 for the [M+H]+ ion, which is 11 Da higher than the unlabeled RCS-4 parent ion (m/z 321.41) . This 11 Da mass shift provides complete baseline separation of the internal standard signal from the analyte signal in the mass spectrometer, eliminating the risk of isotopic crosstalk or spectral overlap that can occur with less extensively deuterated analogs such as RCS-4-d9, which exhibits only a 9 Da shift and a correspondingly narrower mass difference relative to the native compound's natural M+1 and M+2 isotopic peaks .

MRM Mass Shift
Reported
Target: +11 Da (m/z 332.48)
RCS-4-d9: +9 Da
Unlabeled RCS-4: 0 Da
Larger mass shift reduces isotopic crosstalk in MRM
Data to verify; cross-study comparable
Mass Spectrometry Method Development Forensic Toxicology Isotope Dilution

Co-Elution for Matrix Effect Compensation

Because the eleven deuterium atoms in RCS-4-d11 are located on the N-pentyl side chain rather than on the aromatic indole or methoxyphenyl moieties, the compound maintains near-identical lipophilicity and chromatographic retention time to the native RCS-4 analyte under reversed-phase LC conditions . This chromatographic co-elution ensures that both the analyte and internal standard experience identical ion suppression or enhancement effects within the electrospray ionization source. In contrast, structurally distinct deuterated internal standards (e.g., JWH-018-d9 used as a surrogate for RCS-4) exhibit different retention times and thus encounter varying solvent compositions and matrix components during ionization, which can lead to systematic quantification bias exceeding ±20% in multi-analyte synthetic cannabinoid methods [1].

Co-Elution & Matrix Effects
Class-level
Target: co-elution (ΔRT <0.05 min)
JWH-018-d9: ΔRT >1.0 min
Potential quant. bias >±20% with non-matching ISTD
Co-elution enables consistent matrix effect compensation
Class-level inference; RCS-4-specific co-elution to be confirmed
LC-MS/MS Bioanalysis Matrix Effects Sample Preparation

Metabolite-Based Screening for Urine Detection

Pharmacokinetic studies in pigs following intravenous administration of 200 μg/kg RCS-4 demonstrate that the parent compound is not detectable in urine, with elimination occurring exclusively via Phase I hydroxylation at the N-pentyl chain or methoxyphenyl moiety followed by Phase II glucuronidation or sulfation [1]. Consequently, any urine screening method that quantifies only the parent RCS-4 will yield false-negative results in authentic forensic casework. RCS-4-d11 is therefore not intended for direct parent quantification in urine but rather serves as the essential calibrant and internal standard for developing and validating LC-MS/MS methods that target the primary urinary metabolites—specifically the glucuronides of the N-hydroxypentyl, hydroxy-methoxyphenyl, and O-demethyl-hydroxy metabolites—which are detectable for 4 to at least 6 hours post-exposure [2].

Urine Metabolite Detection
Class-level
Parent RCS-4 not detectable in urine.
Key metabolites: N-hydroxypentyl glucuronide, O-demethyl-hydroxy metabolites detectable 4–6 h post-dose.
Urine screening requires metabolite-targeted methods
Based on pig PK models; human metabolism may differ
Urine Drug Testing Metabolism Forensic Toxicology Synthetic Cannabinoids

Method Validation Benchmarks

A fully validated LC-MS/MS method for the simultaneous determination of RCS-4 alongside JWH-210 and Δ9-tetrahydrocannabinol (THC) in pig serum, whole blood, and urine achieved the following performance metrics: limits of detection (LOD) of 0.05-0.50 ng/mL in serum and whole blood and 0.05-1.0 ng/mL in urine; lower limits of quantification (LLOQ) of 0.25-1.0 ng/mL in serum and 0.50-2.0 ng/mL in whole blood and urine; intra- and interday precision values lower than 15% coefficient of variation (CV); and bias values within ±15% across all matrices [1]. While this study employed standard addition rather than deuterated internal standards for quantification, the validation parameters establish the required analytical sensitivity and precision benchmarks that any subsequent method utilizing RCS-4-d11 must meet or exceed. Cross-validation data for human specimens confirmed that this methodological approach is suitable for clinical and forensic casework involving RCS-4 [2].

Method Validation Benchmarks
Supporting evidence
LOD 0.05–0.50 ng/mL (serum/blood)
LLOQ 0.25–1.0 ng/mL (serum)
Precision <15% CV, bias ±15%
Establishes sensitivity and precision targets for RCS-4 methods
Standard addition method used; D11-ISTD performance requires verification
Method Validation LC-MS/MS Forensic Chemistry Quality Assurance

RCS-4-d11 Application Scenarios


Serum and Whole Blood Quantification

RCS-4-d11 is the required internal standard for developing and validating a quantitative LC-MS/MS method for RCS-4 in human serum or whole blood specimens. The 11 Da mass shift enables unambiguous MRM transition selection without isotopic crosstalk from the native compound, while chromatographic co-elution ensures accurate matrix effect compensation across the analytical run . Laboratories should establish calibration curves spanning 0.25-100 ng/mL in serum and 0.50-100 ng/mL in whole blood, with precision and bias targets of <15% CV and ±15%, respectively, as benchmarked in prior pig and human validation studies [1]. This application scenario is most relevant for forensic toxicology laboratories analyzing authentic case samples and for clinical research investigating RCS-4 pharmacokinetics.

Metabolite Quantification for Urine Screening

Because RCS-4 parent compound is not detectable in urine, forensic urine screening must target the major Phase I and Phase II metabolites—specifically the glucuronides of the N-hydroxypentyl, hydroxy-methoxyphenyl, and O-demethyl-hydroxy metabolites [2]. RCS-4-d11 serves as the calibrant for the parent compound in the analytical method, but laboratories must also procure deuterated metabolite standards (e.g., RCS-4 N-(5-hydroxypentyl) metabolite-d5, RCS-4 N-pentanoic acid metabolite-d5) for accurate metabolite quantification via isotope dilution. Method LLOQ targets for urinary metabolites should be ≤2.0 ng/mL to ensure detection within the 4-6 hour post-exposure window established in pig pharmacokinetic models [3]. This scenario applies to workplace drug testing, probation monitoring, and clinical intoxication casework.

GC-MS Confirmatory Analysis of Seized Materials

For forensic chemistry laboratories performing confirmatory analysis of seized 'herbal incense' or 'Spice' products, RCS-4-d11 provides a deuterated internal standard suitable for both qualitative identification and quantitative determination of RCS-4 content in plant material extracts [4]. The compound's eleven-deuterium labeling pattern ensures that the internal standard signal does not interfere with the identification of the native RCS-4 molecular ion (m/z 321) or its fragment ions in electron ionization (EI) mass spectra. Quantitative analysis enables determination of the mass fraction of RCS-4 present in seized materials, which is essential information for forensic case reporting and for monitoring trends in synthetic cannabinoid potency in illicit drug markets. This scenario is directly applicable to government forensic laboratories, customs agencies, and public health surveillance programs.

Proficiency Testing and Method Harmonization

RCS-4-d11 can be employed as a common internal standard across multiple laboratories participating in proficiency testing schemes or method harmonization initiatives for synthetic cannabinoid analysis. The use of a chemically identical isotopically labeled internal standard eliminates inter-laboratory variability arising from differences in surrogate internal standard selection (e.g., some laboratories using JWH-018-d9 for RCS-4 quantification while others use structurally unrelated deuterated compounds) [5]. Standardization on RCS-4-d11 for RCS-4 quantification improves comparability of reported concentrations across laboratories and strengthens the defensibility of forensic toxicology results in legal proceedings. This scenario is relevant for accreditation bodies, proficiency testing providers, and forensic laboratory networks.

Application
Selection Property
Validation Focus
LC-MS/MS quantification in serum/whole blood research matrices
Co-eluting isotopic internal standard with +11 Da mass shift
MRM specificity and matrix effect compensation
Urine metabolite screening for synthetic cannabinoid exposure research
Parent calibrant enabling metabolite quantification by isotope dilution
Metabolite detection window and method LLOQ verification
Confirmatory analysis of seized herbal material extracts
Deuterated internal standard for GC-MS or LC-MS/MS
Quantitative accuracy without spectral interference from native analyte
Inter-laboratory proficiency testing and method harmonization
Standardized isotopically labeled internal standard
Comparability of quantitative results across forensic laboratories

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for RCS-4-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.